![molecular formula C9H10ClN3 B1341754 4-Hydrazinoquinoline hydrochloride CAS No. 68500-41-4](/img/structure/B1341754.png)
4-Hydrazinoquinoline hydrochloride
Overview
Description
4-Hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant interest in scientific research due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Hydrazinoquinoline hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :
Sodium methylate / Heating: The initial step involves the reaction of sodium methylate with the starting material under heating conditions.
Hydrogenation: The intermediate product is then subjected to hydrogenation using palladium (10%) on activated carbon in methanol for 6 hours at 20°C.
Hydrazine hydrate / Ethanol: The final step involves the reaction of the hydrogenated product with hydrazine hydrate in ethanol at 80°C.
Chemical Reactions Analysis
4-Hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions where the hydrazino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically quinoline derivatives and hydrazine derivatives .
Scientific Research Applications
Biological Applications
4-Hydrazinoquinoline hydrochloride exhibits significant biological properties, making it a candidate for therapeutic applications. Below are the primary areas of research:
Anticancer Activity
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells, which is critical for its anticancer potential. Studies have shown that it can inhibit the growth of HepG2 liver cancer cells at concentrations as low as 10 µM, highlighting its potential in oncology .
- Case Study : A study evaluating the efficacy of hydrazine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming several standard antibiotics .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various bacterial strains.
- Efficacy : Derivatives of 4-hydrazinoquinoline have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Case Study : In vitro tests demonstrated that the compound effectively inhibited bacterial growth, with promising results suggesting it may serve as an alternative to existing antibiotics .
Antiviral Potential
Recent studies have explored the antiviral properties of this compound.
- Mechanism : Modifications to the hydrazine group can enhance activity against viruses such as SARS-CoV-2. Structure–activity relationship (SAR) studies indicate that increased lipophilicity correlates with improved antiviral effects .
Summary of Research Findings
Application | Findings | References |
---|---|---|
Anticancer | Induced apoptosis in HepG2 cells at 10 µM; significant cytotoxicity observed | |
Antimicrobial | MIC of 0.0625 mg/mL against Staphylococcus aureus; effective against various strains | |
Antiviral | Enhanced activity against SARS-CoV-2 with structural modifications |
Mechanism of Action
The mechanism of action of 4-Hydrazinoquinoline hydrochloride involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, leading to alterations in cellular functions .
Comparison with Similar Compounds
4-Hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
4-Hydrazinoquinazoline: This compound has a similar structure but differs in its biological activity and applications.
6-Bromo-4-hydrazinoquinoline hydrochloride: This derivative has a bromine atom at the 6th position, which alters its chemical properties and reactivity.
8-Hydrazinoquinoline dihydrochloride hydrate: This compound has a hydrazino group at the 8th position and is used in different research applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effectiveness in various fields.
Biological Activity
4-Hydrazinoquinoline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
This compound, with the chemical formula , is a derivative of quinoline that contains a hydrazino group. Its structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with nucleic acids. Research indicates that it may modulate several biochemical pathways by:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with various diseases, including cancer. For instance, it has been studied for its inhibitory effects on NAD(P)H:quinone oxidoreductase 2 (NQO2), an enzyme implicated in drug metabolism and cancer progression .
- DNA Interaction : Preliminary studies suggest that 4-hydrazinoquinoline can bind to DNA, potentially leading to alterations in gene expression and cellular function.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibited growth | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Limited activity |
The compound's effectiveness varies based on the specific microbial target, indicating the need for further exploration of its spectrum of activity.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
HepG-2 (liver cancer) | 15.0 | |
MCF-7 (breast cancer) | 20.5 | |
A549 (lung cancer) | 18.7 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Case Studies
- Study on Enzyme Inhibition : A study focused on the inhibition of NQO2 by 4-hydrazinoquinoline derivatives revealed significant inhibitory effects, suggesting potential applications in cancer therapy . The study utilized enzyme assays to quantify the degree of inhibition and elucidated structure-activity relationships.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of 4-hydrazinoquinoline against multiple strains, finding notable antibacterial activity against Gram-positive and Gram-negative bacteria . The study employed disk diffusion methods to evaluate the effectiveness of the compound.
- Cytotoxicity Studies : In a cytotoxicity assessment involving various human cancer cell lines, 4-hydrazinoquinoline demonstrated selective toxicity, with lower cytotoxicity observed in non-cancerous cell lines compared to malignant ones . This selectivity is crucial for therapeutic applications.
Properties
IUPAC Name |
quinolin-4-ylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUKLFJWHVIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590617 | |
Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68500-41-4 | |
Record name | 4-Hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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